11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one
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Overview
Description
11-Ethoxybicyclo[531]undec-1(11)-en-4-one is a bicyclic compound with a unique structure that includes an ethoxy group and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one typically involves multiple steps. One common method starts with the reduction of 11-oxobicyclo[5.3.1]undecane using lithium aluminum hydride to produce 11-hydroxybicyclo[5.3.1]undecane . This intermediate is then converted to the corresponding methanesulfonate ester, which, when treated with potassium tert-butoxide in refluxing tert-butyl alcohol, yields bicyclo[5.3.1]undec-1(11)-ene
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial applications with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate and sodium periodate are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride is a typical reducing agent used in the synthesis of this compound.
Substitution: Sodium iodide in acetone can be used for substitution reactions.
Major Products Formed
Oxidation: Products such as 5-carbomethoxycyclodecanone can be formed.
Reduction: The reduction of the ketone group results in the formation of alcohols.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development and pharmacological studies.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one involves its interaction with various molecular targets and pathways. The compound’s effects are primarily due to its functional groups, which can participate in different chemical reactions. The ethoxy group and the ketone functional group play crucial roles in its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Bicyclo[5.3.1]undec-1(11)-ene: A similar compound without the ethoxy group and ketone functional group.
Bicyclo[3.3.1]non-1(9)-ene: Another bicyclic compound with a different ring structure.
Uniqueness
11-Ethoxybicyclo[5.3.1]undec-1(11)-en-4-one is unique due to the presence of the ethoxy group and the ketone functional group, which impart distinct chemical properties and reactivity compared to other similar bicyclic compounds.
Properties
CAS No. |
88046-51-9 |
---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
11-ethoxybicyclo[5.3.1]undec-1(11)-en-4-one |
InChI |
InChI=1S/C13H20O2/c1-2-15-13-10-4-3-5-11(13)7-9-12(14)8-6-10/h10H,2-9H2,1H3 |
InChI Key |
FLRCVPYJIHXZSH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C2CCCC1CCC(=O)CC2 |
Origin of Product |
United States |
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